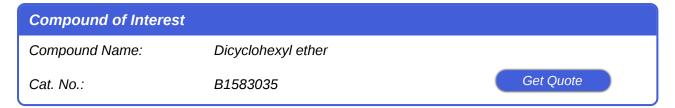


Dicyclohexyl Ether: A Comprehensive Technical Guide on Safety, Handling, and Toxicity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexyl ether (CAS No: 4645-15-2), a notable organic solvent, finds application in various chemical syntheses and research protocols.[1] Its utility necessitates a thorough understanding of its safety profile, handling requirements, and toxicological characteristics to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide provides an in-depth overview of the available data on **dicyclohexyl ether**, focusing on its safe handling, potential hazards, and toxicological endpoints. For certain toxicological assessments where specific data for **dicyclohexyl ether** is not publicly available, information on structurally related dialkyl ethers and standardized testing protocols are referenced to provide a comprehensive safety perspective.

Physicochemical and Toxicological Data

A summary of the key physicochemical properties and available toxicological data for **dicyclohexyl ether** is presented below. This information is crucial for risk assessment and the implementation of appropriate safety measures in a laboratory setting.

Table 1: Physicochemical Properties of Dicyclohexyl Ether



Property	Value	Reference
Molecular Formula	C12H22O	[1]
Molecular Weight	182.30 g/mol	[1]
CAS Number	4645-15-2	[1]
Boiling Point	242.5 °C	
Flash Point	93.9 °C	_
Density	0.92 g/cm ³	

Table 2: Summary of Toxicological Data for **Dicyclohexyl Ether** and Related Ethers



Toxicologic al Endpoint	Species	Route	Value	Classificati on	Reference
Acute Oral Toxicity (LD50)	Data not available	Oral	No data available	Not classified	
Acute Dermal Toxicity (LD50)	Data not available	Dermal	No data available	Not classified	
Acute Inhalation Toxicity	Data not available	Inhalation	No data available	Not classified	
Skin Irritation/Corr osion	Rabbit	Dermal	Mild Irritant (for related ethers)	Category 3 (Predicted)	[2]
Eye Irritation/Corr osion	Rabbit	Ocular	Severe Irritant (for related ethers)	Category 1 (Predicted)	[2]
Skin Sensitization	Data not available	Dermal	No data available	Not classified	
Germ Cell Mutagenicity	Data not available	In vitro/In vivo	No data available	Not classified	
Carcinogenici ty	Data not available	No data available	Not classified		
Reproductive Toxicity	Data not available	No data available	Not classified		
Specific Target Organ Toxicity (Single Exposure)	Data not available	May cause respiratory irritation (for related ethers)	Category 3 (Predicted)	[3]	



Specific Target Organ Toxicity (Repeated Exposure)	Data not available	No data available	Not classified
Aspiration	Data not	No data	Not classified
Hazard	available	available	

Note: The classification provided is predictive and based on data for structurally similar ethers. Specific testing on **dicyclohexyl ether** is required for definitive classification.

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below. These protocols are based on internationally recognized OECD guidelines and standard laboratory practices. While specific experimental results for **dicyclohexyl ether** are limited in publicly accessible literature, these descriptions provide the framework for how such studies would be conducted.

Acute Oral Toxicity (LD50)

The acute oral toxicity of a substance is typically determined using a limit test or a full study design as outlined in OECD Guideline 425.[4][5]

• Principle: A single, high dose of the test substance is administered orally to a small number of fasted animals (typically rats).[4] If no mortality is observed, the LD50 is considered to be above that dose, and further testing at higher doses may not be necessary.[4]

Procedure:

- Animals are fasted overnight prior to dosing.
- A single dose of dicyclohexyl ether (e.g., 2000 mg/kg body weight) is administered by gavage.
- Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.



• A gross necropsy is performed on all animals at the end of the observation period.

Dermal and Eye Irritation

The potential for **dicyclohexyl ether** to cause skin and eye irritation would be assessed using the Draize test in rabbits, following OECD Guidelines 404 and 405, respectively.[6][7][8][9][10] [11]

- Dermal Irritation (OECD 404):
 - A small area of skin on the back of the rabbit is clipped free of fur.
 - 0.5 mL of dicyclohexyl ether is applied to the clipped skin and covered with a gauze patch.
 - The patch is removed after a 4-hour exposure period.
 - The skin is evaluated for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
- Eye Irritation (OECD 405):
 - A single drop (approximately 0.1 mL) of dicyclohexyl ether is instilled into the conjunctival sac of one eye of the rabbit.
 - The other eye serves as an untreated control.
 - The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.

Genotoxicity

The mutagenic potential of **dicyclohexyl ether** can be evaluated using a battery of in vitro and in vivo tests.

Ames Test (Bacterial Reverse Mutation Assay): This in vitro test, following OECD Guideline
 471, assesses the ability of a substance to induce mutations in different strains of Salmonella
 typhimurium and Escherichia coli.[12][13][14][15][16]



- The bacterial strains are exposed to various concentrations of dicyclohexyl ether, with and without metabolic activation (S9 mix).
- The bacteria are then plated on a minimal agar medium lacking the essential amino acid that the specific strain cannot synthesize.
- The number of revertant colonies (colonies that have mutated back to being able to synthesize the amino acid) is counted after incubation. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.[12]
 [13][14]
- In Vivo Micronucleus Test: This test, following OECD Guideline 474, evaluates the potential
 of a substance to cause chromosomal damage in the bone marrow of rodents.[17][18][19]
 [20][21]
 - Mice or rats are administered dicyclohexyl ether, typically via oral gavage or intraperitoneal injection, at several dose levels.
 - Bone marrow is collected at appropriate time points after treatment.
 - The polychromatic erythrocytes (immature red blood cells) are examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
 [20]
 - A significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes indicates clastogenic or aneugenic activity.[20]

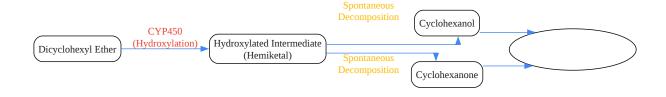
Signaling and Metabolic Pathways Predicted Metabolic Pathway

While specific metabolic studies on **dicyclohexyl ether** are not readily available, the metabolism of similar ether compounds is known to be mediated by the cytochrome P450 (CYP) enzyme system in the liver.[22][23][24][25][26] The primary metabolic pathway for dialkyl ethers involves oxidative dealkylation. For **dicyclohexyl ether**, it is hypothesized that metabolism proceeds through hydroxylation of one of the cyclohexyl rings, followed by further oxidation and eventual cleavage of the ether bond.



The predicted metabolic pathway for **dicyclohexyl ether** is as follows:

- Hydroxylation: A cytochrome P450 enzyme, likely from the CYP2A6 or other relevant subfamilies, hydroxylates one of the cyclohexyl rings at the alpha-carbon position (the carbon atom attached to the ether oxygen).[22][23][27][28][29][30][31]
- Formation of an Unstable Hemiketal: The resulting hydroxylated intermediate is an unstable hemiketal.
- Ether Bond Cleavage: The hemiketal spontaneously decomposes, leading to the cleavage of the ether bond.
- Formation of Metabolites: This cleavage results in the formation of cyclohexanol and cyclohexanone.
- Further Metabolism: Cyclohexanol and cyclohexanone can be further metabolized and conjugated for excretion from the body.



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Predicted metabolic pathway of dicyclohexyl ether.

Toxicological Signaling

The specific signaling pathways affected by **dicyclohexyl ether** have not been elucidated. However, based on the toxicological profile of other ethers, high concentrations may lead to central nervous system depression.[3] Skin and eye irritation are likely mediated by direct cytotoxic effects on epithelial cells, leading to inflammatory responses. For some related phthalates, activation of the pregnane X receptor (PXR) has been observed, which can influence lipid homeostasis and the expression of metabolic enzymes.[32][33] Further research



is needed to determine if **dicyclohexyl ether** interacts with similar nuclear receptors or other signaling pathways.

Safety and Handling

Proper handling of **dicyclohexyl ether** is essential to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

- Eye Protection: Chemical safety goggles or a face shield should be worn at all times when handling dicyclohexyl ether.
- Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) are required.
- Skin and Body Protection: A lab coat should be worn. For larger quantities or in case of potential splashing, a chemical-resistant apron and additional protective clothing may be necessary.
- Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within
 a chemical fume hood. If engineering controls are not sufficient to maintain airborne
 concentrations below exposure limits, a NIOSH-approved respirator with an organic vapor
 cartridge should be used.

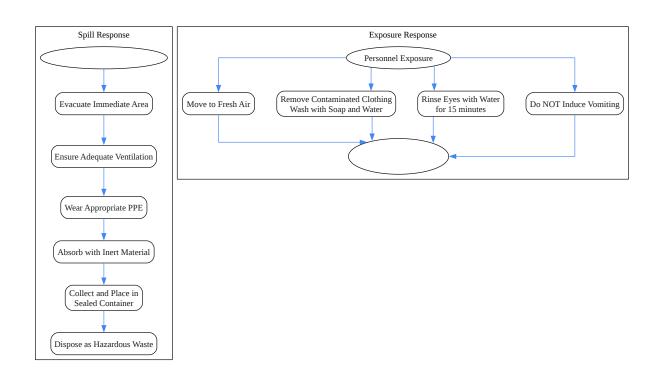
Handling and Storage

- Handling: Avoid inhalation of vapors and contact with skin and eyes.[1] Use only in a well-ventilated area.[34] Keep away from heat, sparks, and open flames.[34]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[35]

Spills and Emergency Procedures

In the event of a spill or exposure, the following procedures should be followed:





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Emergency procedures for dicyclohexyl ether spills and exposure.

Conclusion



Dicyclohexyl ether is a chemical that requires careful handling due to its potential for skin and eye irritation and possible respiratory effects at high concentrations. While comprehensive toxicological data specific to **dicyclohexyl ether** is limited, information from structurally related compounds and established testing guidelines provides a strong basis for a precautionary approach to its handling. Researchers, scientists, and drug development professionals should adhere to the safety protocols outlined in this guide, including the use of appropriate personal protective equipment and engineering controls. Further research into the specific metabolic pathways and toxicological profile of **dicyclohexyl ether** would be beneficial for a more complete understanding of its potential health effects.

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- To cite this document: BenchChem. [Dicyclohexyl Ether: A Comprehensive Technical Guide on Safety, Handling, and Toxicity]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1583035#safety-handling-and-toxicity-information-for-dicyclohexyl-ether]

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